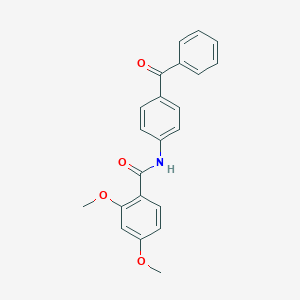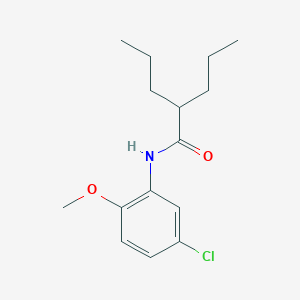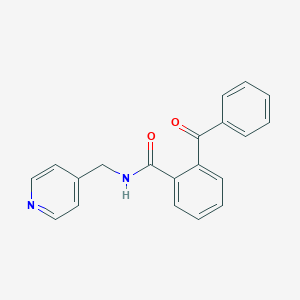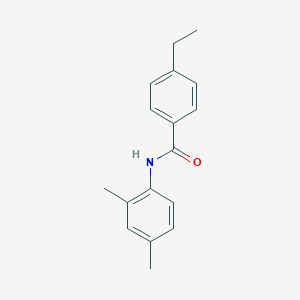
N-(2,4-dimethylphenyl)-4-ethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-4-ethylbenzamide, also known as DEET, is a widely used insect repellent. DEET was first synthesized in 1953 by the United States Department of Agriculture (USDA) and has since been used extensively in various formulations to repel a wide range of insects, including mosquitoes, ticks, and fleas. Synthesis Method: DEET can be synthesized by reacting 2,4-dimethylphenol with thionyl chloride to form 2,4-dimethylphenyl chloride. This intermediate is then reacted with 4-ethylbenzoyl chloride to form DEET. Scientific Research Application: DEET has been extensively studied for its insect repellent properties and has been found to be highly effective in repelling insects. It is widely used in various formulations, including sprays, lotions, and wipes, for personal protection against insect bites. Mechanism of Action: The mechanism of action of DEET is not fully understood. It is believed that DEET acts by blocking the insect's ability to detect the presence of the host. This is achieved by interfering with the insect's olfactory receptors, which are responsible for detecting the host's scent. Biochemical and Physiological Effects: DEET has been found to have a low toxicity profile and is considered safe for use in humans. However, some studies have suggested that DEET may have adverse effects on the nervous system, particularly in children. DEET has also been found to have some effects on the skin, including irritation and allergic reactions. Advantages and Limitations for Lab Experiments: DEET is widely used in laboratory experiments to study the behavior of insects. It is highly effective in repelling insects, which makes it a valuable tool in studying their behavior. However, DEET has some limitations in laboratory experiments, including its potential effects on the nervous system and its potential to interfere with other chemicals used in experiments. Future Directions: There are several areas of future research that could be explored with regard to DEET. These include: 1. Developing new formulations of DEET that are more effective and have fewer side effects. 2. Studying the mechanism of action of DEET in more detail to better understand how it works. 3. Investigating the potential effects of DEET on the environment and other non-target organisms. 4. Developing new insect repellents that are more effective and have fewer side effects than DEET. In conclusion, DEET is a widely used insect repellent that has been extensively studied for its insect repellent properties. While it is considered safe for use in humans, there are some potential side effects that should be considered. Future research should focus on developing new formulations of DEET and studying its mechanism of action in more detail.
特性
分子式 |
C17H19NO |
|---|---|
分子量 |
253.34 g/mol |
IUPAC名 |
N-(2,4-dimethylphenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-4-14-6-8-15(9-7-14)17(19)18-16-10-5-12(2)11-13(16)3/h5-11H,4H2,1-3H3,(H,18,19) |
InChIキー |
YDZFWKSLYYYQFS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)C |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B290310.png)
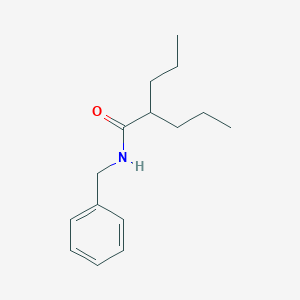



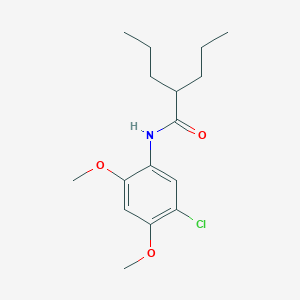
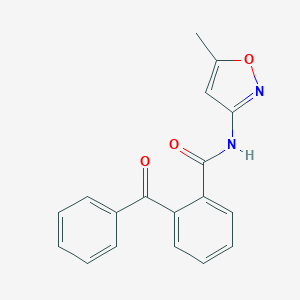
![2-(Diethylamino)ethyl 4-[(2,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B290327.png)
